
4-Bromo-2-isocyanato-1-methoxybenzene
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Overview
Description
4-Bromo-2-isocyanato-1-methoxybenzene is an organic compound with the molecular formula C8H6BrNO2 It is a derivative of benzene, featuring a bromine atom, an isocyanate group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-isocyanato-1-methoxybenzene typically involves the bromination of 2-isocyanato-1-methoxybenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under UV light to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-isocyanato-1-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution and addition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base or a catalyst to facilitate the reaction.
Addition Reactions: Reagents include alcohols and amines, with reactions typically carried out at room temperature or under mild heating.
Oxidation and Reduction: Reagents for oxidation might include oxidizing agents like potassium permanganate, while reducing agents could include hydrogen gas in the presence of a catalyst.
Major Products
Substitution Reactions: Products include substituted benzene derivatives where the bromine atom is replaced by another functional group.
Addition Reactions: Products include urethanes and ureas formed by the reaction of the isocyanate group with nucleophiles.
Scientific Research Applications
4-Bromo-2-isocyanato-1-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins, through the reaction of the isocyanate group with amino groups.
Industry: It is used in the production of polymers and other materials where specific functional groups are required.
Mechanism of Action
The mechanism of action of 4-Bromo-2-isocyanato-1-methoxybenzene involves its reactivity towards nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical syntheses and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-iodo-1-methoxybenzene: Similar structure but with an iodine atom instead of an isocyanate group.
4-Methoxyphenyl isocyanate: Similar structure but without the bromine atom.
4-Bromo-2-methoxyaniline: Similar structure but with an amino group instead of an isocyanate group.
Uniqueness
4-Bromo-2-isocyanato-1-methoxybenzene is unique due to the presence of both a bromine atom and an isocyanate group on the benzene ring. This combination of functional groups provides distinct reactivity patterns, making it valuable for specific synthetic applications and modifications.
Properties
IUPAC Name |
4-bromo-2-isocyanato-1-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c1-12-8-3-2-6(9)4-7(8)10-5-11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETIPBCSRYCACD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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